Methyl 2-[(cyclohexylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
METHYL 2-CYCLOHEXANEAMIDO-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a cyclohexane ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOHEXANEAMIDO-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclohexaneamido group, and the attachment of the diethylcarbamoyl and methyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CYCLOHEXANEAMIDO-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amido and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
METHYL 2-CYCLOHEXANEAMIDO-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-CYCLOHEXANEAMIDO-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-CYCLOHEXANEAMIDO-5-(CARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- METHYL 2-CYCLOHEXANEAMIDO-5-(DIETHYLCARBAMOYL)-4-ETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-CYCLOHEXANEAMIDO-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific combination of functional groups and the presence of both cyclohexane and thiophene rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4S/c1-5-21(6-2)18(23)15-12(3)14(19(24)25-4)17(26-15)20-16(22)13-10-8-7-9-11-13/h13H,5-11H2,1-4H3,(H,20,22) |
InChI Key |
PMYQSYXVAYJROP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C |
Origin of Product |
United States |
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